3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound known for its intricate structure and unique properties
Synthetic Routes and Reaction Conditions:
Initial Alkylation: : The synthesis typically begins with the alkylation of 7,9-dimethyl-1H-purine-6,8-dione using tert-butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions.
Morpholinoethyl Substitution: : The intermediate product is then reacted with 2-chloroethyl morpholine in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to introduce the morpholinoethyl group.
Cyclization: : The final step involves cyclization under acidic conditions to form the triazino ring, completing the structure of this compound.
Industrial Production Methods: While specific details may vary, industrial production typically scales up these synthetic steps, often optimizing reaction conditions to improve yield and purity. Use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl groups, forming hydroxyl or carbonyl derivatives.
Reduction: : Reduction reactions may target the purine ring, potentially reducing double bonds or modifying functional groups.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, particularly at the morpholinoethyl group and tert-butyl group.
Common Reagents and Conditions:
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Mild reducing agents like sodium borohydride.
Substitution: : Use of nucleophiles like amines or electrophiles like alkyl halides under mild to moderate conditions.
Major Products:
Oxidation: : Hydroxyl or carbonyl derivatives.
Reduction: : Hydrogenated purine derivatives.
Substitution: : Varies depending on the substituents introduced.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Explored for its interactions with biomolecules and potential effects on biological systems.
Medicine: : Potential use in drug development for conditions like cancer and viral infections, due to its ability to interfere with nucleotide synthesis and function.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
Mechanism of Action: The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleotide metabolism.
Molecular Targets and Pathways:
Enzymes: : Inhibits enzymes like DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.
Pathways: : Disrupts nucleotide synthesis pathways, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Other Compounds:
Similar Compounds: : Caffeine, theobromine, and theophylline are purine derivatives with comparable structures but distinct biological activities.
Uniqueness: : Unlike caffeine and its relatives, 3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has additional functional groups that enhance its reactivity and potential for targeted interactions.
Comparison with Similar Compounds
Caffeine
Theobromine
Theophylline
Azathioprine
Mercaptopurine
Properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O3/c1-19(2,3)13-12-25-14-15(22(4)18(28)23(5)16(14)27)20-17(25)26(21-13)7-6-24-8-10-29-11-9-24/h6-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJEXDBMYMEHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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